molecular formula C4H9NO3 B555020 L-homoserine CAS No. 672-15-1

L-homoserine

Cat. No. B555020
CAS RN: 672-15-1
M. Wt: 119.12 g/mol
InChI Key: UKAUYVFTDYCKQA-VKHMYHEASA-N
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Description

L-Homoserine is a variant of serine with an additional carbon on its side chain . It is synthesized by a deoxidation process, catalyzed by homoserine dehydrogenase . This is one of the steps in the synthesis of L-threonine .


Synthesis Analysis

L-Homoserine is synthesized through a one-pot cascade process with substrate recycling, catalyzed by an aldolase and a transaminase . The synthesis process involves complex relationships between the process variables, and kinetic and reactor models have been developed to understand these relationships .


Molecular Structure Analysis

L-Homoserine comprises a homoserine lactone ring and a fatty acyl side . The levels of acyl-HSL in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .


Chemical Reactions Analysis

The one-pot cascade synthesis of L-homoserine with substrate recycling is catalyzed by an aldolase and a transaminase . The reaction’s kinetics and process development have been investigated in detail .


Physical And Chemical Properties Analysis

L-Homoserine has a molecular formula of C4H9NO3 and a molecular weight of 119.12 . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Efficient Production in Microbial Systems

  • Engineering Escherichia coli for L-Homoserine Production : Research has shown that L-Homoserine can be efficiently produced in Escherichia coli through various metabolic engineering strategies. For instance, Mu et al. (2021) demonstrated the production of L-Homoserine in E. coli by engineering a redox balance route, enhancing the fermentation process from glucose and achieving high yields (Mu et al., 2021). Similarly, Zhang et al. (2021) constructed a high-efficiency non-induced, non-auxotrophic E. coli chassis for L-Homoserine production (Zhang et al., 2021).

  • Corynebacterium glutamicum as an Alternative Host : Li et al. (2020) explored Corynebacterium glutamicum ATCC 13032 for L-Homoserine production. They enhanced the metabolic flux for L-Homoserine biosynthesis and improved the strain's efficiency for industrial production (Li et al., 2020).

Application in Agriculture and Industry

  • Agricultural and Industrial Value : L-Homoserine serves as a precursor for essential amino acids like L-threonine and L-methionine, making it valuable in pharmaceutical, agricultural, cosmetic, and fragrance industries. Liu et al. (2020) developed an E. coli strain with high L-Homoserine yield, suitable for industrial applications (Liu et al., 2020).

  • Use in Feed Additives : Li et al. (2016) noted the significance of L-Homoserine as a feed additive and its broader applications in agriculture. Their study in E. coli W3110 demonstrated the potential for efficient L-Homoserine production from glucose (Li et al., 2016).

Research and Process Optimisation

  • Process Optimisation Studies : Česnik et al. (2020) focused on the enzymatic synthesis of L-Homoserine, demonstrating the importance of mathematical modeling for process optimisation in the chemical and pharmaceutical industry (Česnik et al., 2020).

  • Molecular Characterization and Enzymatic Studies : Studies like that of Huo and Viola (1996) on homoserine kinase from E. coli provide insights into the molecular and enzymatic characteristics of enzymes involved in L-Homoserine metabolism, contributing to a deeper understanding of amino acid biosynthesis (Huo & Viola, 1996).

properties

IUPAC Name

(2S)-2-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAUYVFTDYCKQA-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075159
Record name L-Homoserine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name L-Homoserine
Source Human Metabolome Database (HMDB)
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Solubility

1000.0 mg/mL
Record name L-Homoserine
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Record name L-Homoserine
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Product Name

L-homoserine

CAS RN

672-15-1
Record name L-Homoserine
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Record name L-homoserine
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Record name HOMOSERINE
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Record name L-Homoserine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 °C
Record name L-Homoserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04193
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Record name L-Homoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,200
Citations
NJ Bainton, P Stead, SR Chhabra… - Biochemical …, 1992 - portlandpress.com
… -(3-oxohexanoyl)-L-homoserine lactone … -Lhomoserine lactone could be restored to the parental carbapenem-producing phenotype on incubation with N-(3-oxohexanoyl)-L-homoserine …
Number of citations: 393 portlandpress.com
G Telford, D Wheeler, P Williams… - Infection and …, 1998 - Am Soc Microbiol
… Consequently the immunomodulatory properties of the AHLsN-(3-oxododecanoyl)-l-homoserine lactone (OdDHL) and N-(3-oxohexanoyl)-l-homoserine lactone (OHHL) were evaluated …
Number of citations: 558 journals.asm.org
SR Chhabra, C Harty, DSW Hooi… - Journal of medicinal …, 2003 - ACS Publications
Comparative immune modulatory activity for a range of synthetic analogues of a Pseudomonas aeruginosa signal molecule, N-(3-oxododecanoyl)-l-homoserine lactone (3O, C 12 -HSL)…
Number of citations: 340 pubs.acs.org
L Zhang, PJ Murphy, A Kerr, ME Tate - Nature, 1993 - nature.com
… 6-oxo-octan-1-oyl)-L-homoserine lactone and confirm that the synthetic … L-homoserine lactone has also been detected. A closely related molecule, N-((3-oxo-hexan-1-oyl)-L-homoserine …
Number of citations: 623 www.nature.com
AG Palmer, AC Senechal, A Mukherjee… - ACS chemical …, 2014 - ACS Publications
… explore our hypothesis that l-homoserine (16) was an agent responsible for AHL-induced growth effects in plants, we investigated the activities of OdDHL (8) and l-homoserine (16) in A. …
Number of citations: 101 pubs.acs.org
S Yamagata - Biochimie, 1989 - Elsevier
… However, immediately after this report, the Oacetylated form of L-homoserine was … L-homoserine + sulfide--> L-homocysteine + acetic acid (3) The significance of O-acetyl-L-homoserine …
Number of citations: 57 www.sciencedirect.com
DL Milton, A Hardman, M Camara… - Journal of …, 1997 - Am Soc Microbiol
… anguillarum AHL as N-(3oxodecanoyl)-L-homoserine lactone (ODHL), a structure which was … Involvement of N-acyl-L-homoserine lactone autoinducers in controlling the multicellular …
Number of citations: 222 journals.asm.org
JF Teiber, S Horke, DC Haines… - Infection and …, 2008 - Am Soc Microbiol
The pathogenic bacterium Pseudomonas aeruginosa causes serious infections in immunocompromised patients. N-(3-Oxododecanoyl)-l-homoserine lactone (3OC12-HSL) is a key …
Number of citations: 200 journals.asm.org
Q Mu, S Zhang, X Mao, Y Tao, B Yu - Metabolic Engineering, 2021 - Elsevier
… However, the current low efficiency in the fermentation process of L-homoserine … L-homoserine production network in Escherichia coli to design a redox balance route for L-homoserine …
Number of citations: 34 www.sciencedirect.com
SRAM CHHABRA, P Stead, NJ Bainton… - The Journal of …, 1993 - jstage.jst.go.jp
The production of light by certain marine bacteria of the genus Vibrio has also been demonstrated to be under autoregulatory control. 7V-(3-Oxohexanoyl)-L-homoserine lactone (HSL) …
Number of citations: 239 www.jstage.jst.go.jp

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